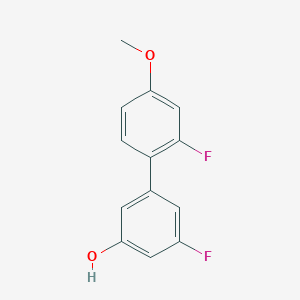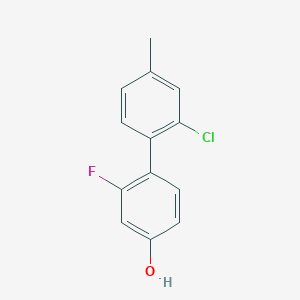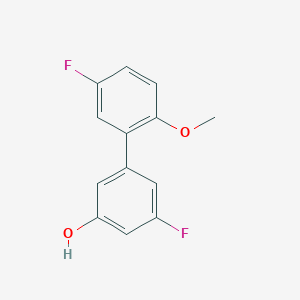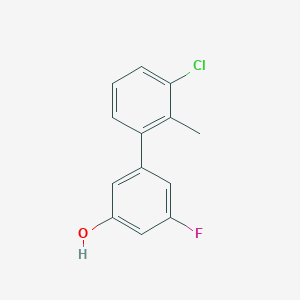
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% (5-CMFP) is a synthetic compound that is widely used in the laboratory for a variety of applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 78-79°C. 5-CMFP has been used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as amines, esters, and amides. It has also been used in the study of biochemical and physiological processes, such as the inhibition of enzymes and the modulation of gene expression. In addition, 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antimalarial drugs.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% is not fully understood. It is believed that the compound binds to specific sites on the enzymes or proteins, thereby inhibiting their activity or altering their structure. It is also thought that 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% may act as an agonist or antagonist of certain receptors, thereby modulating their activity.
Biochemical and Physiological Effects
5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and cyclooxygenase-2, and to modulate the expression of genes involved in cellular processes, such as cell growth and differentiation. In addition, 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been shown to have anti-inflammatory and antimalarial effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be purified with recrystallization. In addition, it is soluble in organic solvents and has a wide range of applications. However, there are also some limitations to the use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in laboratory experiments. For example, the compound is unstable in the presence of light and heat and can be toxic if ingested.
Orientations Futures
There are a number of potential future directions for the use of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% in scientific research. For example, further studies could be conducted to better understand the mechanism of action of the compound and to explore its potential applications in drug development. In addition, further research could be conducted to investigate the biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% and to explore its potential therapeutic applications. Finally, additional studies could be conducted to investigate the potential toxicity of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% and to identify ways to reduce its toxicity.
Méthodes De Synthèse
The synthesis of 5-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% is typically achieved by the reaction of 2-chloro-4-methylphenol with 3-fluorophenol in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of 80-90°C for a period of 4-6 hours. The reaction yields a 95% pure product that can be further purified with recrystallization.
Propriétés
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-12(13(14)4-8)9-5-10(15)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMOFVYWQVLHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684305 |
Source


|
| Record name | 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-15-0 |
Source


|
| Record name | 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














